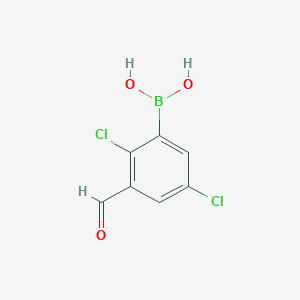
(2,5-Dichloro-3-formylphenyl)boronic acid
Descripción general
Descripción
“(2,5-Dichloro-3-formylphenyl)boronic acid” is a chemical compound with the molecular formula C7H5BCl2O3 . It is a type of organoboron compound, which are often used as reagents in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied field. One common method for synthesizing boronic acids involves the Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction . This reaction uses a palladium catalyst and an organoboron reagent, which could potentially be “this compound” or a similar compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring (a six-membered carbon ring) with two chlorine atoms, a formyl group (a carbon double-bonded to an oxygen), and a boronic acid group attached .Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . These reactions are used to form carbon–carbon bonds, a key step in many organic syntheses .Aplicaciones Científicas De Investigación
Organic Synthesis and Cross-Coupling Reactions
(2,5-Dichloro-3-formylphenyl)boronic acid plays a significant role in organic synthesis, particularly in Suzuki cross-coupling reactions. This boronic acid derivative is utilized as a crucial intermediate for the synthesis of complex organic molecules. The ability of boronic acids to undergo cross-coupling reactions with various aryl halides under palladium catalysis is invaluable, leading to the creation of biphenyls and other polyaromatic hydrocarbons. Such reactions are fundamental in the development of pharmaceuticals, agrochemicals, and organic materials (E. Tyrrell & P. Brookes, 2003; Ayesha Malik et al., 2020).
Macrocyclic and Molecular Recognition
Boronic acids are instrumental in the synthesis of macrocyclic compounds and molecular receptors. Through multicomponent reactions involving this compound, cyclic boronate esters with diverse ring sizes have been synthesized. These macrocycles exhibit the ability to act as molecular receptors, offering potential applications in catalysis, sensor development, and material science. The incorporation of boronic acids into these structures enables the selective binding of Lewis bases, showcasing the versatility of boronic acids in creating functional molecular systems (Norma A. Celis et al., 2014).
Sensing Applications
The unique reactivity of boronic acids with diols and Lewis bases makes this compound a candidate for developing advanced sensing materials. Boronic acids form reversible covalent bonds with diols, enabling the construction of glucose sensors and other diagnostic tools that respond to biological analytes. This property is crucial for the development of non-invasive monitoring systems for diabetes and other conditions where the detection of sugars and similar molecules is required. Research into boronic acid-based electrochemical sensors further highlights the potential of boronic acids in health diagnostics, emphasizing their role in the future of medical technology (Karel Lacina et al., 2014; Meng Li et al., 2015).
Mecanismo De Acción
In Suzuki–Miyaura coupling reactions, the mechanism of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group. In the transmetalation step, a nucleophilic organic group (such as a boronic acid) is transferred from boron to palladium .
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dichloro-3-formylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTZUARCIXQUEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)C=O)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



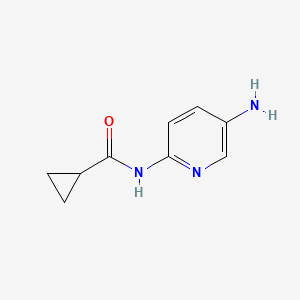
![4-methoxy-3-(N-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B3302823.png)
![N-{3'-acetyl-5,7-dimethyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B3302837.png)
![N-[3'-acetyl-5,7-dimethyl-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B3302844.png)
![N-(3'-acetyl-5,7-dimethyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B3302854.png)
![2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide](/img/structure/B3302870.png)

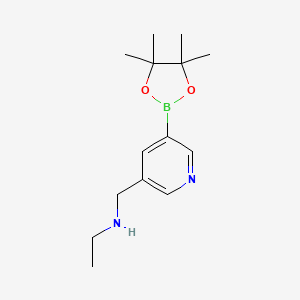

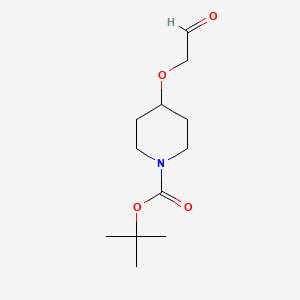
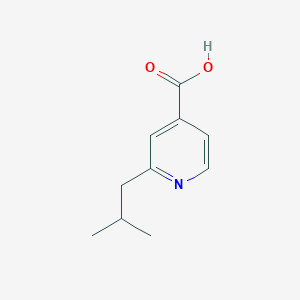
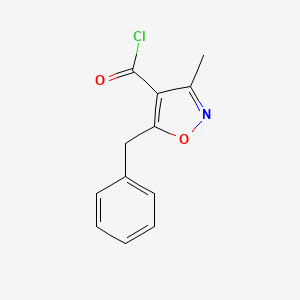
![1-[4-({[(4-Methoxyphenyl)methyl]amino}sulfonyl)phenyl]azolidine-2,5-dione](/img/structure/B3302925.png)
![1-(4-{[(3-Methoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B3302932.png)